4-Octadecylphenol
Overview
Description
4-Octadecylphenol is a chemical compound with the linear formula C24H42O . It’s a member of the phenol family, which are organic compounds that contain a phenolic group - an aromatic ring (phenyl) bonded to a hydroxyl group (-OH).
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 42 hydrogen atoms, and 1 oxygen atom . The molecular weight is 346.602 .Scientific Research Applications
Isolation and Purification in Environmental and Biological Samples
A study focused on isolating, purifying, and determining 4-n-nonylphenol and 4-tert-octylphenol in water and biological samples, including fish tissue, utilizing various solid phase extraction methods and high-performance liquid chromatography (HPLC) for analysis (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).
Analysis in Thin Film Technologies
Research using 4-n-octadecylphenol Langmuir-Blodgett films on metal surfaces demonstrated the potential of surface electromagnetic wave (SEW) spectroscopy in studying thin dielectric films on metal surfaces, highlighting its importance in thin-film technologies (Zhizhin, Sigarev, & Yakovlev, 1997).
Detection in Milk Products
A method was developed to detect alkylphenol residues, including 4-t-octylphenol, in breast milk and commercial cow milk products, highlighting its relevance in food safety and environmental health (Lin, Wang, Cheng, & Ding, 2009).
Environmental Impact and Endocrine Disruption
A study on the environmental persistence of alkylphenolic compounds like 4-octylphenol showed their estrogenic effects in various species, emphasizing their potential as endocrine disruptors in environmental health (White, Jobling, Hoare, Sumpter, & Parker, 1994).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 4-Octadecylphenol . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It is known that 4-octadecylphenol is used in the production of surfactants , which suggests that it may interact with its targets to alter their surface properties, leading to changes in their function or behavior.
Biochemical Pathways
It is known that phenolic compounds, which include this compound, are involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
It is known that this compound is used in the production of surfactants , suggesting that it may alter the surface properties of molecules or cells, leading to changes in their function or behavior.
Action Environment
It is known that the release of this substance into the environment is likely to occur from indoor use (eg, machine wash liquids/detergents, automotive care products, paints and coating or adhesives, fragrances and air fresheners), outdoor use, and indoor use in closed systems with minimal release (eg, cooling liquids in refrigerators, oil-based electric heaters) .
Properties
IUPAC Name |
4-octadecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUBPHXHVWGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397279 | |
Record name | 4-octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-79-9 | |
Record name | 4-Octadecylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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